Enhanced Binding Affinity at the GABA(A) Receptor's Benzodiazepine Site Compared to 6-Bromoflavone
6-Bromo-3'-methylflavone demonstrates a significantly higher binding affinity for the benzodiazepine binding site (BDZ-bs) of the GABA(A) receptor compared to the closely related analog 6-bromoflavone. While both compounds feature a bromine at the 6-position, the addition of a methyl group at the 3'-position in 6-bromo-3'-methylflavone results in a 1.4- to 7-fold increase in affinity [1][2].
| Evidence Dimension | Binding Affinity (Ki) for the GABA(A) receptor benzodiazepine site |
|---|---|
| Target Compound Data | 10 - 50 nM |
| Comparator Or Baseline | 6-Bromoflavone (Ki = 70 nM) |
| Quantified Difference | 6-Bromo-3'-methylflavone exhibits a 1.4- to 7-fold lower Ki value, indicating higher affinity. |
| Conditions | [3H]flunitrazepam competition binding assay in rat brain membranes. |
Why This Matters
Higher binding affinity translates to greater potency in functional assays, reducing the compound concentration required to achieve a desired experimental effect and potentially improving the signal-to-noise ratio in vitro.
- [1] Viola H, et al. 6-Methyl-3'-bromoflavone, a high-affinity ligand for the benzodiazepine binding site of the GABA(A) receptor with some antagonistic properties. Biochem Biophys Res Commun. 1999;262(3):643-6. View Source
- [2] Marder M, et al. 6-Bromoflavone, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids. Biochem Biophys Res Commun. 1996;223(2):384-9. View Source
